UFP-101 acetate

Description

Nociceptin/Orphanin FQ (NOP) Receptor Binding Dynamics

This compound binds the NOP receptor with subnanomolar affinity, characterized by a pK~i~ value of 10.24 in radioligand displacement assays using [^3^H]-UFP-101. Kinetic analyses demonstrate competitive binding kinetics, with a dissociation constant (K~d~) in the low nanomolar range. Structural modifications at positions Phe^1^, Arg^14^, and Lys^15^ confer enhanced receptor residency time compared to native nociceptin, as evidenced by slowed dissociation rates in off-rate experiments.

Molecular docking simulations suggest the benzylglycine substitution at position 1 facilitates hydrophobic interactions within the receptor's orthosteric pocket, while the Arg^14^/Lys^15^ diad stabilizes binding through electrostatic complementarity with transmembrane domain residues. This binding mode explains UFP-101's 100-fold greater affinity than the native nociceptin peptide in comparative studies.

Selectivity Profiling Across Opioid Receptor Subtypes

The compound exhibits >3,000-fold selectivity for NOP receptors over μ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptors, as demonstrated in comprehensive receptor panel screening. The following table summarizes key selectivity data:

| Receptor Subtype | pK~i~ (UFP-101) | Selectivity Ratio (NOP vs. Subtype) |

|---|---|---|

| NOP | 10.24 | 1 (Reference) |

| MOR | <6.5 | >3,000 |

| DOR | <6.3 | >3,500 |

| KOR | <6.1 | >4,000 |

This exceptional selectivity profile stems from evolutionary divergence in the NOP receptor's extracellular loop architecture compared to classical opioid receptors. Functional assays confirm absence of activity at opioid-related receptors including nocistatin (NST) and orphanin FQ2 (OFQ2) systems.

Allosteric Modulation and Signal Transduction Mechanisms

Despite initial hypotheses about potential allosteric effects, current evidence supports purely orthosteric antagonism. This compound produces parallel rightward shifts in nociceptin dose-response curves with Schild plot slopes approximating unity (1.02 ± 0.15), consistent with competitive inhibition. The compound demonstrates silent antagonism by:

- Preventing G~i/o~ protein activation (IC~50~ = 67.4 nM in GTPγS assays)

- Blocking β-arrestin recruitment (83% inhibition at 100 nM)

- Maintaining receptor internalization rates comparable to unstimulated controls

Notably, this compound does not influence constitutive NOP receptor activity, distinguishing it from inverse agonists. Prolonged exposure (>24h) induces minimal receptor upregulation (≤15%), suggesting limited compensatory adaptations compared to neutral antagonists.

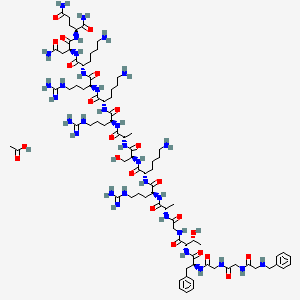

Structure

2D Structure

Properties

Molecular Formula |

C84H142N32O23 |

|---|---|

Molecular Weight |

1968.2 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C82H138N32O21.C2H4O2/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117;1-2(3)4/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98);1H3,(H,3,4)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-;/m0./s1 |

InChI Key |

IIHVDHBXUMDZNU-XLNLJAOCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis of this compound predominantly employs Fmoc (9-fluorenylmethoxycarbonyl)/t-Bu (tert-butyl) solid-phase peptide synthesis (SPPS) strategies. Rink amide MBHA (4-methylbenzhydrylamine) resin is the preferred solid support due to its compatibility with Fmoc chemistry and high loading capacity (0.55 mmol/g). The first amino acid, typically modified with a C-terminal amide group, is anchored to the resin via a stable amide bond. For UFP-101, the C-terminal cysteine residue is often introduced first to facilitate subsequent thiol-Michael conjugation reactions.

Deprotection and Sequential Coupling Reactions

Deprotection of the Fmoc group is achieved using 20–40% piperidine in dimethylformamide (DMF), followed by thorough DMF washes to remove byproducts. Coupling reactions utilize activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). A 4-fold molar excess of Fmoc-amino acids ensures coupling efficiency, with reaction times ranging from 30 minutes to 2 hours per residue.

Table 1: Representative Coupling Conditions for UFP-101 Synthesis

| Parameter | Specification | Source |

|---|---|---|

| Resin | Rink amide MBHA (0.55 mmol/g) | |

| Activating Agent | HATU/HCTU (4-fold excess) | |

| Base | DIPEA (8-fold excess) | |

| Solvent | Anhydrous DMF | |

| Reaction Time | 30 min–2 h per residue |

On-Resin Modifications and Thiol-Michael Conjugation

UFP-101’s structure includes a palmitoylated cysteine residue, introduced via a thiol-Michael reaction post-SPPS. Maleimide-functionalized aliphatic chains (e.g., palmitoyl groups) are conjugated to the peptide’s cysteine thiol group in a chemoselective manner. This step is performed in a mixture of acetonitrile and water (2:1 v/v) with 5% aqueous NaHCO₃, achieving >95% conversion within 5 minutes.

Cleavage and Side-Chain Deprotection

Peptide-resin cleavage is conducted using a trifluoroacetic acid (TFA)-based cocktail (95% TFA, 2.5% H₂O, 2.5% triethylsilane) for 3 hours at room temperature. Scavengers like phenol (0.5%) mitigate side reactions during deprotection of acid-labile groups (e.g., tert-butyl, trityl). The crude peptide is precipitated in ice-cold diethyl ether and centrifuged to isolate the product.

Purification Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using RP-HPLC with a Jupiter C18 column (250 × 30 mm, 300 Å). Gradients of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) are employed, typically starting at 20% B and reaching 60% B over 30 minutes. Fractions are analyzed by analytical HPLC, and those with >95% purity are pooled and lyophilized.

Table 2: RP-HPLC Parameters for UFP-101 Purification

| Parameter | Specification | Source |

|---|---|---|

| Column | Jupiter C18 (250 × 30 mm, 300 Å) | |

| Gradient | 20–60% B over 30 min | |

| Flow Rate | 20 mL/min | |

| Detection | UV at 220 nm |

Lyophilization

Purified this compound is lyophilized to remove residual solvents and TFA. The peptide is dissolved in tert-butanol/water (1:1 v/v) and frozen at -80°C before subjecting to vacuum (0.05 mBar) for 48 hours. This yields a stable, free-flowing powder with <1% residual moisture.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) to verify structural integrity. Key resonances include the palmitoyl chain methylene protons (δ 1.2–1.4 ppm) and aromatic side-chain protons (δ 7.1–7.4 ppm).

Mass Spectrometry (MS)

Electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) MS confirms the molecular weight (C₈₄H₁₄₂N₃₂O₂₃, MW 1968.23 Da) with a mass accuracy of <5 ppm. Disulfide bond formation and palmitoylation are verified via tandem MS (MS/MS).

Purity Analysis

Analytical HPLC with a XBridge C18 column (4.6 × 150 mm) and a 25-minute gradient (0–100% B) ensures final purity ≥95%. Impurities, such as deletion sequences or oxidized byproducts, are quantified at 220 nm.

Industrial-Scale Production Considerations

Industrial synthesis employs automated peptide synthesizers (e.g., Syro XP) for batch sizes up to 1 kg. Tangential flow filtration (TFF) concentrates crude peptide solutions prior to HPLC, reducing solvent consumption. Cost optimization is achieved through single-use resin columns and in-line UV monitoring for real-time coupling efficiency analysis.

Challenges and Optimization Strategies

- Low Coupling Efficiency in Long Sequences : Double couplings and elevated temperatures (40°C) improve yield for residues prone to steric hindrance.

- Oxidation of Cysteine Residues : Synthesis under inert nitrogen atmosphere and post-cleavage treatment with tris(2-carboxyethyl)phosphine (TCEP) prevent disulfide formation.

- Scale-Up Limitations : Continuous-flow reactors and microfluidic systems enhance reproducibility in large-scale batches.

Chemical Reactions Analysis

Structural Features

-

Sequence : Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH₂ (where Bn = benzyl) .

-

InChI key : IIHVDHBXUMDZNU-XLNLJAOCSA-N.

Oxidation and Reduction Reactions

UFP-101 acetate participates in oxidation and reduction reactions, which are fundamental for its chemical stability and potential derivatization.

Oxidation

-

Mechanism : Involves the addition of oxygen or removal of hydrogen.

-

Reagents : Common oxidizing agents include hydrogen peroxide .

-

Conditions : Conducted under controlled pH and temperature to avoid degradation.

Reduction

-

Mechanism : Involves the addition of hydrogen or removal of oxygen.

-

Reagents : Typical reducing agents include sodium borohydride .

Key Reagents and Reaction Conditions

The synthesis and modification of this compound rely on specific reagents and conditions:

| Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|

| Solid-phase synthesis | EDAC, HOBt, DIPEA | Room temperature, DMF | Peptide chain assembly |

| Oxidation | Hydrogen peroxide | Controlled pH, temperature | Functional group modification |

| Reduction | Sodium borohydride | Controlled pH, temperature | Functional group modification |

| Purification | HPLC | Gradient elution | Isolate pure product |

Structural Derivatives and Functional Studies

This compound’s structure allows for further chemical modifications, as seen in related studies:

-

Convergent synthesis : Compounds like [Cys¹⁴]N/OFQ(1–14)-NH₂ are synthesized via thiol-Michael addition to pre-assembled fragments .

-

Labeling : Fluorescein isothiocyanate (FITC) derivatives (e.g., FITC-N/OFQ) are prepared using hydrazine and triethylamine for deprotection and labeling steps .

Chemical Stability and Solubility

Functional Implications of Chemical Reactions

The reactivity of this compound impacts its pharmacological profile:

Scientific Research Applications

UFP-101 acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the NOP receptor system and its interactions with various ligands.

Biology: It is used to investigate the biological functions of the NOP receptor, including its role in pain modulation, stress response, and anxiety.

Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in conditions such as depression, anxiety, and pain management.

Industry: It is used in the development of new drugs targeting the NOP receptor system.

Mechanism of Action

UFP-101 acetate exerts its effects by binding to the NOP receptor with high affinity (pKi = 10.24) and blocking the action of nociceptin . This binding prevents the activation of the NOP receptor, thereby inhibiting the downstream signaling pathways involved in pain perception, stress response, and anxiety . The molecular targets of this compound include the NOP receptor and its associated G-protein coupled signaling pathways .

Comparison with Similar Compounds

Pharmacological Profile vs. NOP Receptor Ligands

The table below compares UFP-101 acetate with other NOP receptor ligands:

Key Observations:

- Functional Antagonism : Unlike N/OFQ (agonist), UFP-101 shifts N/OFQ concentration-response curves rightward without intrinsic agonist effects (pA₂ = 9.12 in GTPγS assays; 7.11 in cAMP assays) .

- Therapeutic Potential: UFP-101’s dual antinociceptive and antidepressant actions differentiate it from ORL1/KOR-3 agonists, which are purely analgesic .

Mechanistic Comparison with Classical Opioid Antagonists

Key Observations:

- Receptor Specificity: UFP-101’s NOP selectivity is superior to SB-612111, a less selective NOP antagonist .

- Therapeutic Scope: Unlike naloxone (opioid reversal), UFP-101 targets NOP-mediated pathways for mood and pain disorders .

In Vivo Efficacy vs. Antidepressants

Key Observations:

Q & A

Q. How is the selectivity of UFP-101 acetate for NOP receptors over classical opioid receptors experimentally validated?

Methodological Answer: Selectivity is determined via competitive binding assays using radiolabeled ligands for NOP, δ, μ, and κ receptors. Calculate pKi values (e.g., this compound exhibits pKi = 10.24 for NOP receptors vs. >3000-fold lower affinity for δ/μ/κ receptors). Validate specificity using GTPγS binding assays to confirm functional antagonism .

Q. What experimental models are appropriate for studying this compound’s in vivo effects on nociception and mood-related behaviors?

Methodological Answer: Use rodent models such as the forced swim test (FST) for antidepressant-like effects and tail withdrawal assays for antinociception. Ensure dose-response curves (e.g., 1–10 nmol doses intracerebroventricularly) and control for confounding factors like locomotor activity .

Q. How can researchers validate this compound’s antagonistic activity in isolated tissue preparations?

Methodological Answer: Conduct organ bath experiments on peripheral tissues (e.g., guinea pig ileum) pre-treated with this compound. Measure inhibition of N/OFQ-induced contractions and calculate pA₂ values (e.g., 7.3 ± 0.7 in mouse tissues). Include positive controls with classical opioid agonists to confirm receptor specificity .

Q. What analytical methods ensure the purity and identity of this compound in experimental batches?

Methodological Answer: Perform HPLC and mass spectrometry (MS) to verify peptide purity (>95%). For research-grade batches, request additional quality control (QC) metrics such as peptide content analysis and TFA removal (<1%) to minimize variability in sensitive bioassays .

Advanced Research Questions

Q. How to resolve contradictions between this compound’s in vitro antagonism and in vivo antinociceptive effects?

Methodological Answer: Investigate receptor density differences (e.g., central vs. peripheral NOP receptors) and employ conditional knockout models. Use electrophysiological recordings (e.g., slope conductance reduction in neurons) to assess partial agonism in specific pathways .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in behavioral assays?

Methodological Answer: Apply multifactorial ANOVA with post-hoc LSD tests for dose-response comparisons. Report effect sizes and confidence intervals for behavioral outcomes (e.g., FST immobility time). Ensure raw data and statistical scripts are included in supplemental materials .

Q. How to design experiments distinguishing this compound’s direct NOP antagonism from downstream neuromodulatory effects?

Methodological Answer: Combine pharmacological tools (e.g., NOP receptor agonists/antagonists) with calcium imaging or patch-clamp recordings in brain slices. Measure cAMP accumulation in CHO-NOP cells to confirm receptor-mediated signaling .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Methodological Answer: Standardize synthesis protocols (e.g., solid-phase peptide synthesis) and request QC metrics (peptide content, solubility). Use the same batch for a study series or validate equivalence via functional assays (e.g., GTPγS binding) across batches .

Q. How to assess this compound’s potential off-target effects in complex biological systems?

Methodological Answer: Employ broad-spectrum receptor profiling (e.g., CEREP panels) and transcriptomic analysis (RNA-seq) in treated tissues. Cross-validate findings with genetic knockdown models to isolate NOP-specific effects .

Data Presentation and Reproducibility Guidelines

Q. How should researchers present this compound’s binding and functional data in publications?

Methodological Answer: Use tables for pKi, pA₂, and IC₅₀ values (Roman numerals, footnoted abbreviations). Include dose-response curves in figures with error bars (SEM) and statistical annotations (e.g., *p < 0.05). Reference raw data in supplemental files .

Q. What experimental details are essential for replicating this compound studies?

Methodological Answer: Report peptide source, storage conditions (e.g., lyophilized at −80°C), and reconstitution buffers. Specify animal strains, administration routes (e.g., i.c.v. vs. systemic), and ethical approval identifiers .

Controversies and Future Directions

Q. Why does this compound exhibit partial agonism in some neuronal preparations despite its antagonistic classification?

Methodological Answer: Hypothesize tissue-specific receptor coupling (e.g., G-protein vs. β-arrestin pathways). Test in HEK293 cells expressing NOP receptors with biased signaling biosensors .

Q. How can researchers address discrepancies in this compound’s efficacy across species (e.g., mice vs. rats)?

Methodological Answer: Conduct comparative studies using homologous receptors from different species. Use molecular dynamics simulations to identify interspecies variations in NOP receptor binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.